

# Spectroscopic Data of Aquilarone B: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Aquilarone B

Cat. No.: B15138869

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Disclaimer: Despite a comprehensive search of available scientific literature and databases, the primary publication detailing the full spectroscopic data for **Aquilarone B** could not be accessed. Therefore, this guide provides a representative overview of the expected spectroscopic data (NMR, MS, and IR) and methodologies for a 2-(2-phenylethyl)chromone derivative of this nature, based on data from closely related analogues isolated from Aquilaria species. The presented data should be considered illustrative for this class of compounds.

**Aquilarone B** is a naturally occurring 2-(2-phenylethyl)chromone derivative isolated from the resinous heartwood of *Aquilaria sinensis* (Lour.) Spreng.[1] Structurally, it belongs to a class of compounds that are characteristic of agarwood and are of significant interest to researchers in natural product chemistry and drug discovery due to their potential biological activities. The elucidation of the precise structure of **Aquilarone B**, like other novel natural products, relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This technical guide presents the anticipated spectroscopic data for **Aquilarone B** in a structured format, details the typical experimental protocols for acquiring such data, and provides a visual workflow for the spectroscopic analysis of a novel natural product.

## Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **Aquilarone B**.

### NMR Spectroscopic Data

Table 1: Representative  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for a 2-(2-phenylethyl)chromone Scaffold (in  $\text{CDCl}_3$ )

Position	Representative <sup>13</sup> C NMR (δc, ppm)	Representative <sup>1</sup> H NMR (δH, ppm, Multiplicity, J in Hz)
2	~164.0	-
3	~112.0	~6.10 (s)
4	~178.0	-
4a	~117.0	-
5	~126.0	~7.95 (dd, 8.0, 1.5)
6	~125.5	~7.40 (m)
7	~134.0	~7.65 (m)
8	~118.0	~7.45 (d, 8.5)
8a	~156.0	-
α	~35.0	~3.05 (t, 7.0)
β	~30.0	~2.90 (t, 7.0)
1'	~140.0	-
2'	~129.0	~7.20-7.35 (m)
3'	~128.5	~7.20-7.35 (m)
4'	~126.5	~7.20-7.35 (m)
5'	~128.5	~7.20-7.35 (m)
6'	~129.0	~7.20-7.35 (m)

Note: The actual chemical shifts for **Aquilarone B** will be influenced by the specific substitution pattern on the chromone and phenyl rings.

## Mass Spectrometry (MS) Data

Table 2: Representative High-Resolution Mass Spectrometry (HRESIMS) Data

Parameter	Value
Molecular Formula	C <sub>17</sub> H <sub>18</sub> O <sub>6</sub>
Molecular Weight	318.32 g/mol
Ionization Mode	ESI+
Observed [M+H] <sup>+</sup>	m/z 319.118x
Calculated [M+H] <sup>+</sup>	m/z 319.1176
Observed [M+Na] <sup>+</sup>	m/z 341.100x
Calculated [M+Na] <sup>+</sup>	m/z 341.0996

Note: The high-resolution mass data is crucial for confirming the molecular formula.

## Infrared (IR) Spectroscopic Data

Table 3: Representative Infrared (IR) Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Broad	O-H stretching (hydroxyl groups)
~3050	Medium	Aromatic C-H stretching
~2925, ~2850	Medium	Aliphatic C-H stretching
~1635	Strong	C=O stretching (γ-pyrone)
~1610, ~1580, ~1450	Medium-Strong	Aromatic C=C stretching
~1250	Medium	C-O stretching (aryl ether)
~830, ~750	Strong	C-H out-of-plane bending (aromatic substitution)

## Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analysis of a novel 2-(2-phenylethyl)chromone like **Aquilarone B**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.
- **Sample Preparation:** A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or MeOD) in a standard 5 mm NMR tube.
- **$^1\text{H}$  NMR:** One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
- **$^{13}\text{C}$  NMR:** Carbon-13 NMR spectra are recorded to identify the number and types of carbon atoms in the molecule.
- **2D NMR:** Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons, and thus for assembling the complete molecular structure.

## Mass Spectrometry (MS)

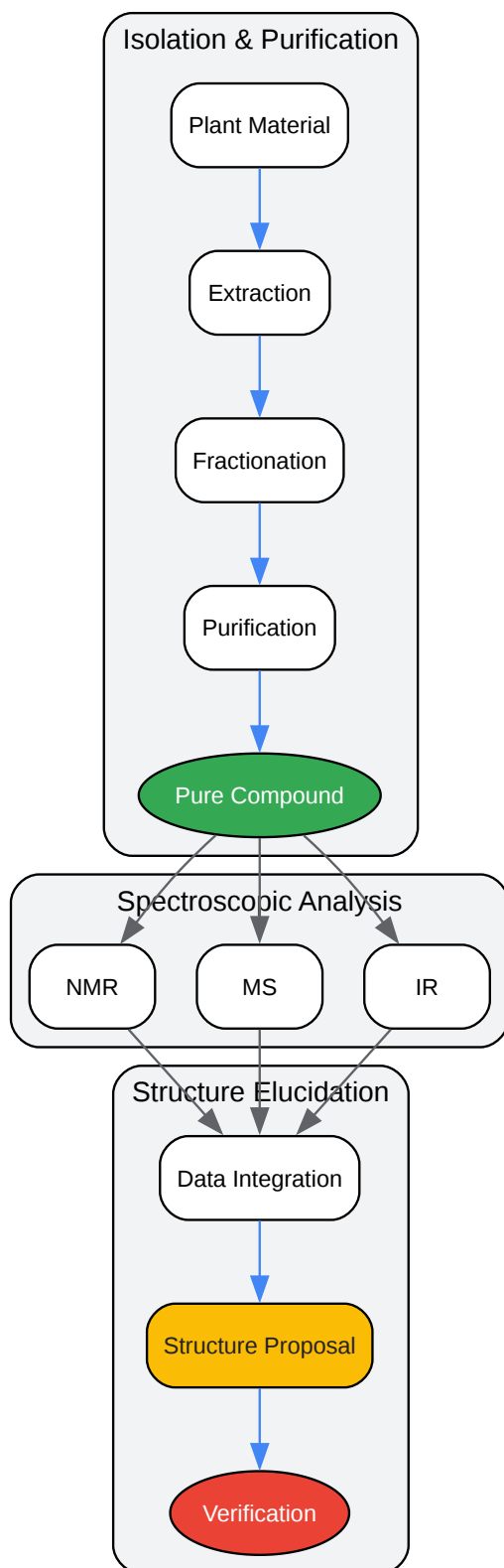
- **Instrumentation:** High-resolution mass spectra are typically obtained using a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Sample Introduction:** The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
- **Data Acquisition:** The mass spectrometer is operated in either positive or negative ion mode to detect protonated molecules  $[\text{M}+\text{H}]^+$ , sodiated adducts  $[\text{M}+\text{Na}]^+$ , or deprotonated molecules  $[\text{M}-\text{H}]^-$ . The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the parent ion.

## Infrared (IR) Spectroscopy

- **Instrumentation:** IR spectra are commonly recorded on a Fourier-transform infrared (FTIR) spectrometer.
- **Sample Preparation:** A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, the sample can be prepared as a KBr pellet.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ . The resulting spectrum provides information about the presence of specific functional groups in the molecule based on their characteristic absorption frequencies.

## Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of a novel natural product like **Aquilarone B**.



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Caption: Workflow for Natural Product Spectroscopic Analysis.

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## References

- 1. [PDF] Chemical Investigation on the Volatile Part of the CO<sub>2</sub> Supercritical Fluid Extract of Infected *Aquilaria sinensis* (Chinese Agarwood) | Semantic Scholar [[semanticscholar.org](https://www.semanticscholar.org)]
- To cite this document: BenchChem. [Spectroscopic Data of Aquilarone B: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15138869/docs#spectroscopic-data-of-aquilarone-b-an-in-depth-technical-guide>]

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